

4-(3-Chlorophenyl)phenol chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)phenol

CAS No.: 126485-57-2

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An In-depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals
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Executive Summary

This technical guide provides a comprehensive overview of 3'-Chloro-[1,1'-biphenyl]-4-ol, a halogenated biphenylol of significant interest in synthetic and medicinal chemistry. Biphenyl scaffolds are prevalent in pharmaceuticals and advanced materials, and understanding the specific properties and synthesis of substituted analogues like the topic compound is crucial for the development of novel molecular entities. This document details the precise chemical identity, physicochemical properties, a robust synthetic pathway via Suzuki-Miyaura cross-coupling with mechanistic insights, and essential safety and handling protocols. The information herein is curated to support researchers in leveraging this compound as a key building block or active scaffold in drug discovery and materials science.

Chemical Identity and Structure

The nomenclature for substituted biphenyls can be complex. The topic compound, commonly known as **4-(3-Chlorophenyl)phenol**, is more precisely defined under IUPAC nomenclature to avoid ambiguity. The primary chemical identifiers are consolidated below.

Table 1: Chemical Identifiers for 3'-Chloro-[1,1'-biphenyl]-4-ol

Identifier	Value	Source
IUPAC Name	3'-Chloro-[1,1'-biphenyl]-4-ol	Inferred from[1]
Common Name	4-(3-Chlorophenyl)phenol	User Topic
CAS Number	92-04-6	[2]
Molecular Formula	C ₁₂ H ₉ ClO	[2]
Molecular Weight	204.65 g/mol	[2]
Canonical SMILES	C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)O	

| InChI Key | InChI=1S/C12H9ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H |
Inferred from[3] |

The structure consists of a biphenyl core where one phenyl ring is substituted with a hydroxyl group at the 4-position (para), and the second phenyl ring is substituted with a chlorine atom at the 3'-position (meta).

Caption: Figure 1: 2D structure of 3'-Chloro-[1,1'-biphenyl]-4-ol.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability. The table below summarizes key calculated properties for 3'-Chloro-[1,1'-biphenyl]-4-ol.

Table 2: Physicochemical Data for 3'-Chloro-[1,1'-biphenyl]-4-ol

Property	Value	Unit	Source
Normal Melting Point (T_fus)	432.00	K (158.85 °C)	[4]
Normal Boiling Point (T_boil)	650.35	K (377.2 °C)	[4]
Octanol/Water Partition Coeff. (logP)	3.713	-	[4]
Water Solubility (log ₁₀ _WS)	-4.31	mol/L	[4]
Enthalpy of Fusion (Δ_fus_H°)	24.51	kJ/mol	[4]
Enthalpy of Vaporization (Δ_vap_H°)	64.92	kJ/mol	[4]

| McGowan's Characteristic Volume (McVol) | 150.530 | ml/mol [[4] |

Synthesis and Mechanistic Insights

The formation of the C-C bond between the two aryl rings is the central challenge in synthesizing biphenyl derivatives. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method, offering high yields, functional group tolerance, and mild reaction conditions.[5][6]

Retrosynthetic Analysis & Strategy

A reliable synthetic route involves the coupling of an arylboronic acid with an aryl halide. For 3'-Chloro-[1,1'-biphenyl]-4-ol, two primary disconnections are viable. A highly effective strategy is to couple (4-methoxyphenyl)boronic acid with 1-bromo-3-chlorobenzene. The methoxy group serves as a robust protecting group for the phenol, preventing unwanted side reactions and deactivation of the catalyst. The final product is obtained after a straightforward deprotection step.

Causality of Reagent Selection

- Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium(0) complex is the active catalyst. It undergoes oxidative addition into the aryl-halide bond (C-Br), a critical first step in the catalytic cycle. The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the subsequent steps.[7]
- Base (e.g., Na₂CO₃, K₃PO₄): The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which then efficiently transfers its aryl group to the palladium center.
- Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is often used. Toluene solubilizes the organic starting materials and the catalyst, while the aqueous phase dissolves the inorganic base, allowing the crucial boronate formation to occur at the interface.

Experimental Protocol: Suzuki-Miyaura Coupling

Step A: Synthesis of 3-Chloro-4'-methoxy-1,1'-biphenyl

- To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-3-chlorobenzene (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
- Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
- Add degassed toluene as the solvent to achieve a substrate concentration of approximately 0.2 M.
- Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Transfer the mixture to a separatory funnel, wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield the desired methoxy-protected biphenyl.

Step B: Demethylation to 3'-Chloro-[1,1'-biphenyl]-4-ol

- Dissolve the purified 3-chloro-4'-methoxy-1,1'-biphenyl from Step A in anhydrous dichloromethane (DCM) under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add boron tribromide (BBr₃) (1.2 eq, typically as a 1M solution in DCM) dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water.
- Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
- Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
- Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
- The resulting crude solid can be purified by recrystallization or flash chromatography to yield pure 3'-Chloro-[1,1'-biphenyl]-4-ol.

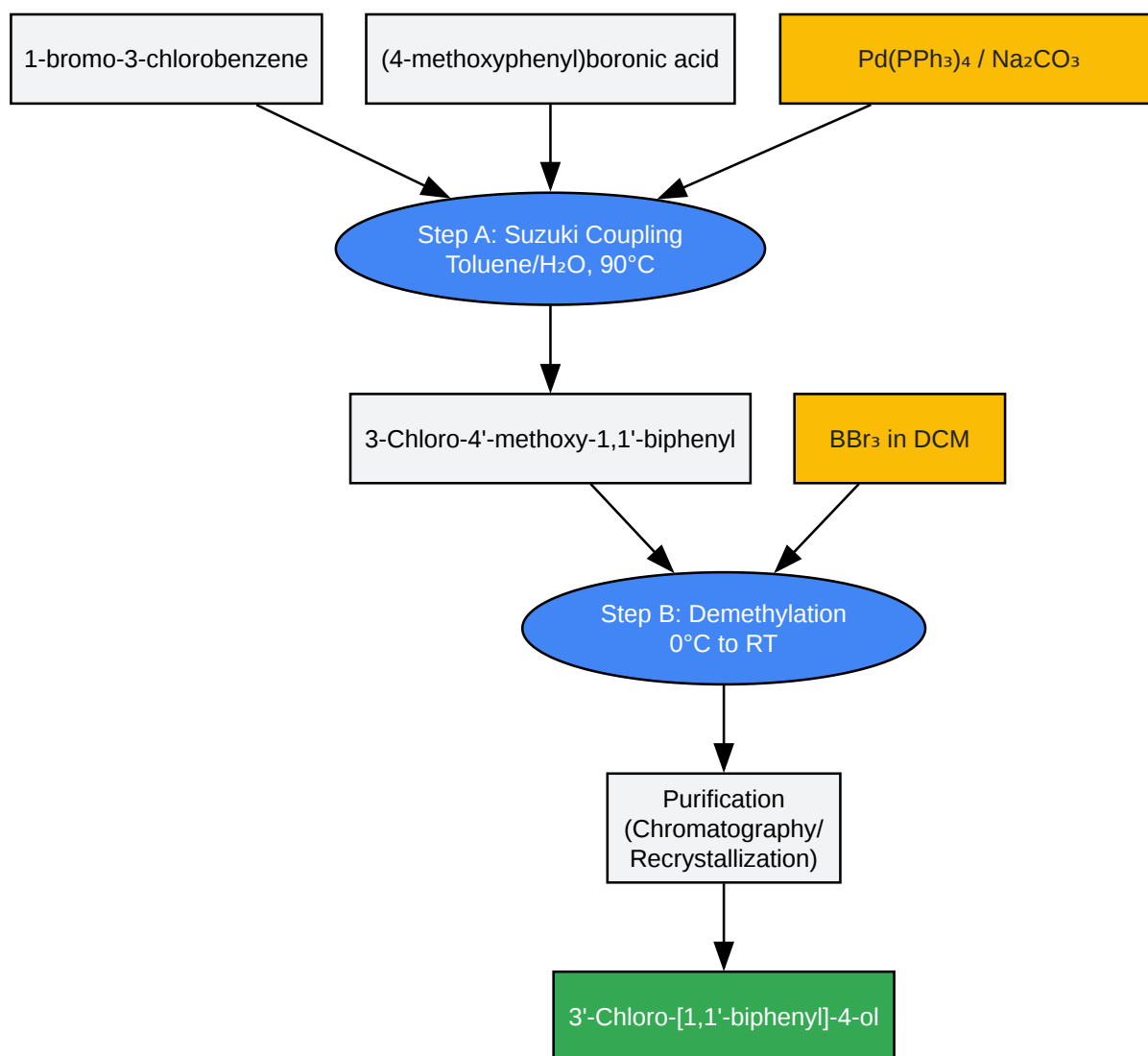


Figure 2: Synthetic Workflow via Suzuki Coupling

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Caption: Figure 2: A two-step synthesis of the target compound.

Spectroscopic Characterization

Confirmation of the final structure and assessment of its purity requires standard analytical techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (approx. 6.8-7.6 ppm). The protons on the phenol-containing

ring will appear as two distinct doublets (AA'BB' system), while the protons on the chloro-substituted ring will present as four separate multiplets due to the meta-chlorine substituent breaking the ring's symmetry. A broad singlet corresponding to the phenolic -OH proton will also be present, which will disappear upon D₂O exchange.

- ¹³C NMR Spectroscopy: The carbon NMR will display 12 distinct signals for the 12 unique carbon atoms in the biphenyl framework, confirming the asymmetry of the molecule.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3200-3500 cm⁻¹, C-O stretching around 1200 cm⁻¹, aromatic C=C stretching around 1500-1600 cm⁻¹, and a C-Cl stretch in the 700-800 cm⁻¹ region.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion (M⁺) peak at m/z 204. A characteristic (M+2)⁺ peak at m/z 206 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.[\[3\]](#)

Applications in Drug Discovery

The 3'-chloro-[1,1'-biphenyl]-4-ol scaffold is a valuable starting point for drug discovery programs for several reasons:

- Structural Motif: The biphenyl unit provides a semi-rigid backbone ideal for orienting functional groups to interact with biological targets. The hydroxyl group can act as a critical hydrogen bond donor or acceptor.
- Metabolic Stability: The chlorine atom can block a potential site of metabolic oxidation, thereby increasing the half-life of a potential drug candidate.
- Modulation of Physicochemical Properties: The chloro- and hydroxyl-substituents allow for fine-tuning of properties like lipophilicity (LogP) and acidity (pKa), which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
- Intermediate for API Synthesis: This compound serves as a key intermediate for more complex molecules, including potential kinase inhibitors, receptor modulators, and anti-infective agents.[\[8\]](#)

Safety and Handling

As a chlorinated aromatic compound, 3'-Chloro-[1,1'-biphenyl]-4-ol requires careful handling in a laboratory setting.

- GHS Hazard Classification:
 - H303: May be harmful if swallowed.[2]
 - H316: Causes mild skin irritation.[2]
 - H318: Causes serious eye damage.[2]
 - H411: Toxic to aquatic life with long lasting effects.[2]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its environmental toxicity (H411), it should not be released into drains or the environment.

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